rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine
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Overview
Description
rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine is an organic compound that belongs to the class of aralkylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine can be achieved through several methods. One common approach involves the hydrogenolysis of N-benzylcyclohexylamine using palladium on silica catalysts. This reaction is carried out at low temperatures and pressures, with varying palladium content to optimize the reaction rate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenolysis processes. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product. The use of silica-supported palladium catalysts is common due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl alcohol or benzaldehyde, while reduction can produce various amine derivatives.
Scientific Research Applications
rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmission pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. It is known to interfere with natural neurotransmission pathways, making it a potential candidate for treating neurodegenerative disorders. The compound binds to central active sites of enzymes such as acetylcholinesterase, inhibiting their activity and affecting neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
N-Benzylcyclohexylamine: Similar in structure but lacks the phenyl group.
N-Phenylcyclohexylamine: Similar but lacks the benzyl group.
rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine hydrochloride: A salt form of the compound with different solubility properties.
Uniqueness
This compound is unique due to the presence of both benzyl and phenyl groups on the cyclohexane ring. This dual substitution provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-4-phenylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXLQTVMNSPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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